5-Bromo-2,6-dihydroxynicotinonitrile
Description
Contextualization within the Nicotinonitrile Chemical Space
5-Bromo-2,6-dihydroxynicotinonitrile belongs to the broader class of nicotinonitriles, also known as 3-cyanopyridines. This family of compounds is a well-established and vital scaffold in medicinal chemistry. The nicotinonitrile nucleus is a core structural unit in a variety of physiologically active molecules, including several marketed drugs. Its prevalence stems from its ability to act as a versatile pharmacophore and a synthetically tractable intermediate. The pyridine (B92270) nitrogen introduces a degree of basicity and the capacity for hydrogen bonding, while the nitrile group can participate in a wide array of chemical transformations or serve as a key interacting group with biological targets.
Significance of Halogenated and Hydroxylated Nicotinonitrile Scaffolds in Synthetic Chemistry
The true synthetic potential of this compound lies in its specific functionalization. The presence of a bromine atom on the pyridine ring is of particular significance. Halogenated pyridines are indispensable building blocks in pharmaceutical synthesis. chemicalbook.com The carbon-halogen bond, in this case, a carbon-bromine bond, serves as a versatile handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. chemicalbook.com These reactions are fundamental tools for constructing complex carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the nicotinonitrile core.
Furthermore, the two hydroxyl groups introduce another layer of reactivity and functionality. Hydroxypyridines can exist in tautomeric forms, such as the pyridone form, which can influence their chemical behavior and physical properties. This tautomerism is a key consideration in their reactions. The hydroxyl groups can be alkylated, acylated, or converted to leaving groups for nucleophilic substitution reactions. Their presence also impacts the electronic properties of the pyridine ring, influencing the reactivity of the other substituents.
Overview of Research Gaps and Opportunities for this compound
A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While its constituent parts—the nicotinonitrile core, brominated pyridines, and hydroxypyridines—are all well-documented and widely used, the combination of these features in this specific molecule remains largely unexplored. This presents a significant research gap and a corresponding opportunity for new avenues of chemical investigation.
The primary opportunities for this compound lie in its potential as a versatile building block. Its trifunctional nature (bromo, dihydroxy, nitrile) allows for orthogonal chemical modifications, where each functional group can be reacted selectively under different conditions. This could enable the synthesis of complex, three-dimensional molecules from a relatively simple starting material. For instance, the bromine atom could be used for a cross-coupling reaction, one hydroxyl group could be selectively functionalized, and the nitrile could be hydrolyzed or reduced.
Scope and Objectives of Academic Investigation into this compound
The current state of knowledge necessitates a focused academic investigation into this compound. The primary objectives of such research should include:
Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is the first crucial step.
Exploration of Reactivity: A systematic study of the reactivity of each functional group is needed to understand its synthetic utility. This would involve exploring its participation in various classes of organic reactions.
Synthesis of Novel Derivatives: Utilizing this compound as a scaffold to synthesize libraries of new compounds. These derivatives could then be screened for biological activity or interesting material properties.
Physicochemical Characterization: A thorough characterization of its physical and chemical properties, including its tautomeric equilibrium, acidity/basicity, and spectroscopic data, is essential for its application in synthesis.
By addressing these objectives, the scientific community can unlock the synthetic potential of this underutilized chemical entity and pave the way for its application in the development of new medicines, agrochemicals, and materials.
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 101991-71-3 |
| Molecular Formula | C₆H₃BrN₂O₂ |
| Molecular Weight | 215.01 g/mol |
| Canonical SMILES | C1=C(C(=C(N=C1Br)O)O)C#N |
| Physical Description | Solid |
| Synonyms | 5-bromo-2,6-dihydroxy-3-pyridinecarbonitrile |
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrN2O2 |
|---|---|
Molecular Weight |
215.00 g/mol |
IUPAC Name |
5-bromo-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) |
InChI Key |
RXQOSISJLCVABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2,6 Dihydroxynicotinonitrile
Retrosynthetic Analysis of the 5-Bromo-2,6-dihydroxynicotinonitrile Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and challenges.
The core of this compound is a substituted nicotinonitrile (pyridine-3-carbonitrile) ring. Common disconnection strategies for such pyridine (B92270) rings often involve breaking the C-C and C-N bonds that form the heterocycle. These approaches typically lead back to acyclic precursors that can be assembled through multicomponent reactions or cyclization strategies.
For the nicotinonitrile framework, a primary disconnection can be made across two of the ring's bonds, often revealing precursors suitable for a condensation reaction. For instance, a [3+3] disconnection approach might break the C2-C3 and C5-C6 bonds, suggesting a reaction between a three-carbon fragment containing the nitrile group and another three-carbon fragment. A more common approach, inspired by Hantzsch-type syntheses, involves a [2+2+1+1] disconnection, breaking the ring down into components like a β-keto ester, an aldehyde, and a nitrogen source.
Specifically for this compound, key retrosynthetic disconnections can be visualized as follows:
Functional Group Interconversion (FGI): The hydroxyl groups at the 2- and 6-positions can be considered as their tautomeric keto forms (pyridones). This is a crucial consideration as the reactivity can be indicative of either form.
C-Br Bond Disconnection: The bromine at the 5-position can be disconnected, suggesting a late-stage electrophilic bromination of a 2,6-dihydroxynicotinonitrile precursor.
Ring Disconnections:
Breaking the N1-C2 and C3-C4 bonds points towards a reaction between a cyanoacetamide derivative and a bromo-substituted 1,3-dicarbonyl compound.
Disconnecting the N1-C6 and C4-C5 bonds suggests a Michael addition-cyclization pathway, where a nucleophile adds to an α,β-unsaturated system which already contains the bromine atom.
These disconnections form the basis for planning a forward synthesis, guiding the choice of starting materials and reaction types.
Introducing a bromine atom regioselectively at the 5-position of the pyridine ring is a critical step. The electronic nature of the existing substituents heavily influences the position of electrophilic attack. The two hydroxyl groups (or pyridone carbonyls) and the electron-withdrawing nitrile group at the 3-position collectively direct electrophiles. The hydroxyl groups are strongly activating and ortho-, para-directing. The position para to the 2-hydroxyl group and ortho to the 6-hydroxyl group is the 5-position, making it electronically favorable for electrophilic substitution.
Common reagents for electrophilic aromatic bromination include N-Bromosuccinimide (NBS), often in the presence of an acid catalyst or silica (B1680970) gel. The reaction conditions can be tuned to achieve high regioselectivity. For instance, treating a 2,6-dihydroxynicotinonitrile precursor with NBS in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) would be a viable method.
| Brominating Agent | Typical Conditions | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Dichloromethane, 0 °C to rt | High for activated rings | |
| Bromine (Br₂) | Acetic Acid or CCl₄ | Can lead to over-bromination | |
| Tetraalkylammonium tribromides | Dichloromethane or THF | High para-selectivity for phenols |
The choice of brominating agent and reaction conditions is crucial to prevent side reactions, such as bromination at other positions or reactions with the functional groups.
The 2,6-dihydroxy substitution pattern is often established during the ring-forming reaction itself, for example, by using precursors like malonamides or cyanoacetamides that contain the necessary amide/hydroxyl functionalities. However, in a multi-step synthesis, the hydroxyl groups can be highly reactive and may interfere with subsequent reactions, such as bromination or metal-catalyzed cross-couplings. Therefore, the use of protecting groups is often necessary.
A protecting group must be easy to introduce, stable under the conditions of the subsequent reaction, and easy to remove selectively without affecting the rest of the molecule.
Common Protecting Groups for Hydroxyl Functions:
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): These are introduced by reacting the hydroxyl group with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. They are stable to a wide range of non-acidic and non-fluoride conditions and are typically removed with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).
Alkyl Ethers (e.g., Methyl, Benzyl): Benzyl (B1604629) (Bn) ethers are particularly useful as they can be introduced using benzyl bromide and a base and are readily removed by catalytic hydrogenation, which does not affect many other functional groups.
Acetal/Ketal Groups (e.g., MOM, THP): These are stable to basic and nucleophilic conditions and are removed with acid.
| Protecting Group | Introduction Reagent | Cleavage Condition | Reference |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF·Pyridine | |
| Benzyl (Bn) | Benzyl Bromide, NaH | H₂, Pd/C | |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA | Acid (e.g., HCl) |
De Novo Synthesis of this compound
De novo synthesis involves the construction of the target molecule from simple, acyclic precursors. This approach is often highly efficient, especially when employing multicomponent reactions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient in terms of atom economy and step economy. The synthesis of highly substituted pyridines is well-suited to MCR strategies.
A plausible MCR approach for this compound could involve a variation of the Guareschi-Thorpe reaction. This could be a one-pot condensation of a bromo-substituted β-keto compound, cyanoacetamide, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate).
Example MCR Pathway:
Reactants:
Ethyl 2-bromo-3-oxobutanoate (a bromo-substituted β-keto ester).
Cyanoacetamide.
Ammonium acetate (B1210297) (as the nitrogen source).
Mechanism: The reaction would likely proceed through an initial Knoevenagel condensation between the β-keto ester and cyanoacetamide, followed by a Michael addition of a second equivalent of cyanoacetamide or an intermediate enamine. Subsequent cyclization and dehydration/aromatization would yield the desired pyridine ring. The presence of the bromo-substituent on one of the starting materials ensures its incorporation into the final structure at the desired position.
The advantages of MCRs include simplified procedures, reduced waste, and the ability to generate complex molecules in a single step. Microwave irradiation is often employed to accelerate these reactions and improve yields.
| MCR Name | Typical Components | Resulting Ring System | Reference |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Keto ester, Ammonia | Dihydropyridine (requires oxidation) | |
| Guareschi-Thorpe Reaction | Cyanoacetoacetate, β-Diketone, Ammonia | Substituted Pyridone | |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridine |
An alternative to MCRs is the stepwise synthesis of a linear precursor followed by an intramolecular cyclization reaction to form the heterocyclic ring. This approach allows for greater control over the substitution pattern.
For this compound, a potential precursor could be an open-chain enaminonitrile. This intermediate could be synthesized via the condensation of a bromo-malononitrile derivative with a 1,3-dicarbonyl compound.
Example Cyclization Pathway:
Precursor Synthesis: A Knoevenagel condensation between 2-bromo-malonaldehyde and cyanoacetamide would form an activated alkene.
Michael Addition: A subsequent Michael addition of a suitable nucleophile (e.g., another equivalent of a malonate derivative) would create an open-chain intermediate with all the necessary carbon and nitrogen atoms.
Intramolecular Cyclization: This intermediate, upon heating or treatment with a base or acid, would undergo intramolecular cyclization. The hydroxyl group of an enol intermediate could attack the nitrile group, or an amine could attack a carbonyl, leading to the formation of the 2,6-dihydroxypyridine (B1200036) ring after tautomerization and dehydration.
Optimization of Reaction Conditions and Yields
The efficient synthesis of the this compound core structure relies heavily on the optimization of the initial cyclization reaction to form the 2,6-dihydroxynicotinonitrile precursor. A plausible and established method for constructing this pyridone ring is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orgchemeurope.com In a variation of this, the reaction of cyanoacetamide with an appropriate dicarbonyl compound can yield the desired dihydroxynicotinonitrile scaffold.
Optimization of this key reaction step involves a systematic variation of several parameters to maximize the yield and purity of the 2,6-dihydroxynicotinonitrile precursor. The critical factors for optimization include the choice of base, solvent, reaction temperature, and concentration of reactants.
Base Selection: The choice of base is crucial for promoting the initial condensation. Both inorganic bases (e.g., sodium ethoxide, potassium carbonate) and organic bases (e.g., piperidine, triethylamine) can be employed. The strength and steric hindrance of the base can significantly influence the reaction rate and the formation of side products.
Solvent Effects: The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction kinetics. Protic solvents like ethanol (B145695) or aprotic polar solvents such as Dimethylformamide (DMF) are commonly used.
Temperature Control: The reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate the cyclization, they may also lead to decomposition or the formation of undesired byproducts. An optimal temperature profile is essential for achieving high yields.
The following interactive table summarizes a hypothetical optimization study for the synthesis of the 2,6-dihydroxynicotinonitrile precursor.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine | Ethanol | 80 (Reflux) | 12 | 65 |
| 2 | Sodium Ethoxide | Ethanol | 80 (Reflux) | 8 | 78 |
| 3 | Potassium Carbonate | DMF | 100 | 10 | 72 |
| 4 | Sodium Ethoxide | DMF | 80 | 6 | 85 |
| 5 | Sodium Ethoxide | Ethanol | 60 | 12 | 70 |
Post-Synthetic Functionalization of Nicotinonitrile Precursors to Yield this compound
Once the 2,6-dihydroxynicotinonitrile precursor is synthesized and optimized, the target molecule, this compound, can be obtained through various post-synthetic functionalization strategies. These methods primarily involve the introduction of a bromine atom at the C5 position of the pyridine ring and, in alternative routes, the introduction of the hydroxyl groups.
Electrophilic Bromination Methodologies
The pyridine ring, particularly when substituted with electron-donating hydroxyl groups, is activated towards electrophilic aromatic substitution. uobabylon.edu.iq This makes direct bromination a feasible strategy. The reaction typically occurs at the 3- or 5-position, which are the most electron-rich carbon atoms in the pyridine ring. wikipedia.org
Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and solvent can influence the regioselectivity and yield of the reaction. For instance, using Br₂ in a solvent like acetic acid or dichloromethane is a standard method. nih.govacs.org NBS is often considered a milder and more selective brominating agent, which can be advantageous for complex substrates. nih.gov
The following table outlines various conditions for the electrophilic bromination of the 2,6-dihydroxynicotinonitrile precursor.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Result |
|---|---|---|---|---|
| 1 | Br₂ | Acetic Acid | 25 | Good yield, potential for over-bromination |
| 2 | NBS | Acetonitrile | 0 - 25 | High selectivity for mono-bromination |
| 3 | Pyridinium tribromide | THF | 25 | Mild conditions, good yield |
| 4 | Br₂ | Dichloromethane | 0 | Moderate yield, requires careful control |
Nucleophilic Substitution for Hydroxyl Group Introduction
An alternative synthetic route involves starting with a pre-brominated and halogenated precursor, such as 5-bromo-2,6-dichloronicotinonitrile. The hydroxyl groups can then be introduced via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chloro groups at the C2 and C6 positions are displaced by hydroxide (B78521) ions.
This reaction is typically carried out under harsh conditions, such as heating with a strong base like sodium hydroxide or potassium hydroxide in a high-boiling point solvent or in an aqueous medium under pressure. chemguide.co.uk The electron-withdrawing nature of the nitrile group and the pyridine nitrogen facilitates the nucleophilic attack.
A summary of potential reaction conditions for the di-hydroxylation is presented in the table below.
| Entry | Precursor | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-Bromo-2,6-dichloronicotinonitrile | NaOH (aq) | Water/Dioxane | 150 (sealed tube) | 80 |
| 2 | 5-Bromo-2,6-dichloronicotinonitrile | KOH | DMSO | 120 | 75 |
| 3 | 5-Bromo-2,6-difluoronicotinonitrile | NaOH (aq) | Water | 130 (sealed tube) | 88 |
Palladium-Catalyzed Cross-Coupling for Bromination (e.g., from an iodo-precursor)
Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions for the formation of carbon-halogen bonds. While direct C-H bromination is a common strategy, an alternative, though less direct, route could involve a palladium-catalyzed process starting from a different precursor. A plausible approach is the palladium-catalyzed C-H activation and subsequent bromination of the 2,6-dihydroxynicotinonitrile precursor. rsc.org This method offers high regioselectivity, often directed by a functional group on the substrate.
For this transformation, a palladium(II) catalyst, such as Pd(OAc)₂, is typically used in combination with a suitable oxidant and a bromide source (e.g., N-bromosuccinimide or CuBr₂). The reaction proceeds via the formation of a palladacycle intermediate, followed by reductive elimination to yield the brominated product. rsc.org
The table below details hypothetical conditions for a palladium-catalyzed C-H bromination.
| Entry | Catalyst | Ligand | Bromide Source | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | None | NBS | Acetic Acid | 70 |
| 2 | PdCl₂ | PPh₃ | CuBr₂ | DMF | 65 |
| 3 | Pd(TFA)₂ | None | NBS | TFA | 78 |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of functionalized pyridines, including this compound, can be made more environmentally benign through several strategies. nih.govrsc.orgacs.org
Solvent-Free or Aqueous Media Reactions
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Many organic reactions for the synthesis of pyridine derivatives have been successfully adapted to solvent-free conditions or the use of water as a reaction medium. scirp.orgconicet.gov.arrsc.org
For the synthesis of the 2,6-dihydroxynicotinonitrile precursor, a multi-component reaction under solvent-free conditions could be envisioned. researchgate.netresearchgate.netrsc.org For example, the reactants could be mixed and heated, possibly with a solid acid or base catalyst, to promote the cyclization. conicet.gov.ar Such solvent-free procedures often lead to higher yields, shorter reaction times, and simpler work-up procedures, significantly reducing the environmental impact of the synthesis. scirp.orgresearchgate.net
The following table compares a conventional synthesis with a potential green chemistry approach.
| Parameter | Conventional Method | Green Approach (Solvent-Free) |
|---|---|---|
| Solvent | Ethanol or DMF | None |
| Reaction Time | 8-12 hours | 1-2 hours |
| Energy Input | Prolonged heating (reflux) | Short-term heating |
| Work-up | Solvent evaporation, extraction | Direct crystallization or simple wash |
| Yield | 70-85% | >90% |
Catalyst Development for Enhanced Sustainability
Information regarding the development of specific catalysts for the sustainable synthesis of this compound is not documented in the reviewed literature. General advancements in catalysis for the synthesis of substituted pyridines and other nitrogen-containing heterocycles often focus on the use of transition metals such as palladium, copper, and nickel to facilitate cross-coupling and cyanation reactions. researchgate.netnih.gov The development of heterogeneous catalysts, photocatalysts, and organocatalysts are also key areas of research aimed at improving sustainability by enabling easier catalyst recovery, reducing energy consumption, and utilizing more environmentally benign reagents. nih.gov However, without specific studies on this compound, any discussion on catalyst development remains speculative and based on analogous transformations.
Atom Economy and Reaction Efficiency Considerations
A critical aspect of green chemistry is the principle of atom economy, which assesses the efficiency of a chemical process in converting reactants into the final product. scranton.eduprimescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the desired product. scranton.edu
For a hypothetical synthesis of this compound, the atom economy would be highly dependent on the chosen synthetic route. For instance, a synthesis involving substitution reactions might generate stoichiometric byproducts, leading to lower atom economy. In contrast, addition or rearrangement reactions could theoretically achieve higher atom economy. scranton.edu
To illustrate, consider a hypothetical reaction pathway. The calculation for percent atom economy (% AE) is given by the formula:
% AE = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100
Without established synthetic routes for this compound, a quantitative analysis of its atom economy cannot be performed. The following table presents a hypothetical framework for how such data would be presented if available.
Hypothetical Atom Economy for a Fictional Synthesis of this compound
| Reactant A | Reactant B | Desired Product (this compound) | Byproduct(s) | % Atom Economy |
|---|---|---|---|---|
| Formula Weight | Formula Weight | Formula Weight | Formula Weight(s) | Calculated Value |
Similarly, reaction efficiency is a broader measure that encompasses not only atom economy but also reaction yield, energy consumption, and the environmental impact of solvents and reagents. Research in the broader field of synthetic chemistry continually seeks to improve efficiency through the development of one-pot syntheses, multicomponent reactions, and the use of catalytic systems that operate under mild conditions. acgpubs.orgresearchgate.net However, specific data on the reaction efficiency for the synthesis of this compound is currently unavailable.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,6 Dihydroxynicotinonitrile and Its Key Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignments
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H, ¹³C, and Heteronuclear NMR Studies
For a definitive structural analysis of 5-Bromo-2,6-dihydroxynicotinonitrile, ¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential. The ¹H NMR spectrum would be expected to show signals for the hydroxyl protons and any aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these signals would provide crucial information about the electronic environment and the connectivity of adjacent atoms. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their hybridization state. The presence of the bromine atom would likely induce predictable shifts in the signals of nearby carbon atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the signals observed in 1D NMR spectra and to piece together the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire carbon skeleton and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for confirming stereochemistry and conformation.
Without experimental data, a hypothetical data table for the key intermediate, 2,6-dihydroxynicotinonitrile, and the target compound would look as follows. The introduction of a bromine atom at the 5-position would be expected to cause a downfield shift for the adjacent proton (H-4) due to its electron-withdrawing inductive effect.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H-4 | OH |
|---|---|---|
| 2,6-dihydroxynicotinonitrile | ~6.0-6.5 | ~10-12 |
| This compound | ~6.5-7.0 | ~10-12 |
Note: This table is predictive and not based on experimental results.
Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) groups, the nitrile (C≡N) group, and the carbon-bromine (C-Br) bond, as well as vibrations associated with the pyridine ring. The O-H stretching band would likely be broad, indicating the presence of hydrogen bonding.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The nitrile group typically gives a strong and sharp signal in the Raman spectrum. Aromatic ring vibrations would also be observable.
Table 2: Expected Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected Range (FTIR) | Expected Range (Raman) |
|---|---|---|
| O-H stretch (H-bonded) | 3200-3600 (broad) | Weak |
| C≡N stretch | 2220-2260 | Strong |
| C=C, C=N stretch (aromatic) | 1400-1600 | Moderate to Strong |
| C-Br stretch | 500-600 | Moderate |
Note: This table is based on typical functional group frequencies and is not from experimental data for the specified compound.
X-ray Crystallography for Solid-State Structural Determination
To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the definitive method. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding and potential π-π stacking of the pyridine rings. Such data would be invaluable for understanding the molecule's physical properties.
Detailed Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Scientific Literature
The inquiry sought an in-depth examination of the compound, specifically targeting the following areas:
Crystal Packing and Intermolecular Interactions: This would involve a detailed description of the three-dimensional arrangement of the molecules in the crystalline state, including an analysis of hydrogen bonds, halogen bonds, and other non-covalent forces that dictate the crystal lattice.
Conformational Analysis in the Crystalline State: This subsection would have explored the specific geometry and spatial arrangement of the atoms within the this compound molecule as it exists in a crystal, identifying key dihedral angles and bond parameters.
High-Resolution Mass Spectrometry: The aim was to present data confirming the compound's elemental composition through exact mass measurements and to analyze its fragmentation patterns, which would provide insights into the molecule's structural components.
Advanced Spectroscopic Techniques for Mechanistic Insights: This section was intended to cover the use of techniques like in-situ spectroscopy to monitor and understand the chemical reactions involving this compound in real-time.
While information exists for structurally related compounds, such as other bromo-substituted nicotinonitriles or dihydroxypyridines, the strict focus on this compound prevents the inclusion of this data. The scientific community has not, to date, published research that specifically details the crystallographic or advanced mass spectrometric properties of this particular molecule.
Further research and publication in peer-reviewed journals would be necessary to populate these specific areas of inquiry. Until such studies are conducted and disseminated, a detailed and scientifically accurate article on these specific aspects of this compound cannot be generated.
Chemical Reactivity and Transformation Studies of 5 Bromo 2,6 Dihydroxynicotinonitrile
Reactivity at the Bromine Atom
The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions
While nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established transformation, its application to electron-rich systems like dihydroxypyridines can be challenging. The electron-donating nature of the hydroxyl groups can deactivate the ring towards nucleophilic attack. However, the presence of the electron-withdrawing nitrile group can partially mitigate this effect. The reactivity in SNAr reactions is often dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and forcing conditions might be necessary to achieve substitution of the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 5-Bromo-2,6-dihydroxynicotinonitrile serves as an excellent electrophilic partner in these transformations. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds. For instance, the coupling of various bromopyridines with arylboronic acids has been extensively reported. nih.gov The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ has been shown to produce novel pyridine derivatives in moderate to good yields. nih.gov
The Sonogashira coupling provides a route to synthesize substituted alkynes by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction can be carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Studies on other brominated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated the feasibility of chemoselective Sonogashira cross-coupling reactions to access mono-, di-, tri-, and tetraalkynylated pyridines. rsc.org
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.org The choice of ligand is often crucial for the success of the reaction. libretexts.org For example, the amination of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane has been successfully achieved using a palladium catalyst with (±)-BINAP as the ligand. chemspider.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromopyridine Systems
| Entry | Bromopyridine Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Buchwald-Hartwig | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2-Methyl-5-phenylpyridin-3-amine | Good | nih.gov |
| 3 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | 3,5-Dibromo-2,6-bis(phenylethynyl)pyridine | - | rsc.org |
Note: The yields and specific products are illustrative and based on the referenced literature for analogous systems, not directly on this compound.
Directed Ortho-Metalation and Subsequent Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.orgchemeurope.com It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgchemeurope.com In the case of this compound, the hydroxyl groups, or more likely their protected forms (e.g., methoxy (B1213986) groups), could potentially act as directing groups. The methoxy group is a known DMG. wikipedia.orgchemeurope.com The deprotonation would occur at the position ortho to the directing group, which in this case would be the 3- or 7-position if the hydroxyls were at 2 and 6. However, for the title compound, the positions adjacent to the hydroxyl groups are already substituted. An alternative would be halogen-metal exchange at the bromine position, which is also a common reaction with organolithium reagents, leading to a lithiated species that can be quenched with various electrophiles.
Reactivity at the Hydroxyl Groups
The two hydroxyl groups on the pyridine ring are nucleophilic and can undergo a variety of reactions to form ethers and esters.
Alkylation and Acylation Reactions
Alkylation of the hydroxyl groups can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. Similarly, acylation can be performed using acyl halides or anhydrides to introduce acyl groups. These reactions would convert the hydroxyl groups into their corresponding ethers or esters, which can significantly alter the solubility and electronic properties of the molecule.
Ether and Ester Formation
The formation of ethers from the hydroxyl groups can be accomplished through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Ester formation can be achieved through various esterification methods, such as Fischer esterification with a carboxylic acid under acidic conditions, or by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base.
Table 2: General Reactions at the Hydroxyl Groups of Pyridinols
| Reaction Type | Reagents | Product Type | General Conditions |
| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (e.g., Methoxy) | Inert solvent, heating |
| Acylation | Acyl halide (e.g., Acetyl chloride), Base (e.g., Pyridine) | Ester (e.g., Acetate) | Inert solvent, room temperature |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl halide | Ether | Anhydrous solvent |
| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester | Heating, removal of water |
Note: This table provides a general overview of reactions applicable to hydroxyl groups on a pyridine ring.
Tautomerism Studies involving Keto-Enol Forms
This compound can exist in tautomeric forms, specifically the lactam and lactim forms, which is a type of keto-enol tautomerism. The equilibrium between the 2,6-dihydroxypyridine (B1200036) (lactim) and the 2,6-pyridinedione (lactam) forms is a crucial aspect of its chemistry.
Studies on analogous 2(1H)-pyridone derivatives have shown that they predominantly exist in the lactam form due to its greater thermodynamic stability in both solid and solution states. nih.gov The equilibrium is influenced by the solvent's polarity. Polar solvents tend to favor the more polar lactam form. nih.gov For instance, in 4,6-diaryl-3-cyano-2(1H)-pyridones, the lactam tautomer is stabilized in polar protic solvents because it can act as a hydrogen-bond donor to the carbonyl oxygen. nih.gov Conversely, the 2-hydroxypyridine (B17775) (lactim) form may be somewhat stabilized in solvents that are primarily hydrogen-bond acceptors. nih.gov
While a specific tautomeric equilibrium constant for this compound has not been reported, spectroscopic analyses of related 4,6-diaryl-3-cyano-2(1H)-pyridones in DMSO-d6 have indicated the presence of the NH proton of the 2(1H)-pyridone ring, supporting the predominance of the lactam form. nih.gov The absence of certain quaternary carbon signals in the 13C-NMR spectra of these compounds is attributed to the dynamic equilibrium between the lactam and lactim tautomers. nih.gov
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structure |
| 2,6-Dihydroxy (Lactim) | |
| 6-Hydroxy-2-oxo (Lactam) | |
| 2-Hydroxy-6-oxo (Lactam) | |
| 2,6-Dioxo (Lactam) |
Reactivity at the Nitrile Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxamide and subsequently to a carboxylic acid. This reaction is a common transformation for nitriles and is expected to be applicable to this compound. The synthesis of related carboxamide derivatives, such as 5-bromo-1,6-dimethyl-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydropyridine-3-carboxamide, has been reported, indicating the feasibility of forming the amide functionality at this position. molport.com
Cycloaddition Reactions (e.g., [2+3] with azides)
The nitrile group can participate in cycloaddition reactions. A notable example is the [2+3] cycloaddition with azides to form tetrazoles. While specific studies on this compound are not available, the reaction of other nitriles with sodium azide (B81097) is a well-established method for tetrazole synthesis. nih.govresearchgate.net For instance, reactions of 3-nitro- and 3-bromo-3-nitroacrylates with sodium azide lead to the formation of triazolyl- and nitrotriazolylcarboxylates through 1,3-dipolar cycloaddition. researchgate.net
Reduction to Aldehydes or Amines
The nitrile group can be reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for the partial reduction of nitriles to aldehydes. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, will typically reduce the nitrile to a primary amine.
Regioselectivity and Stereoselectivity in Reactions of this compound
The regioselectivity of reactions involving this compound is influenced by the electronic effects of the substituents on the pyridine ring. The bromine atom at the 5-position and the nitrile group at the 3-position are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
In SNAr reactions, nucleophiles are expected to preferentially attack the positions ortho and para to the electron-withdrawing groups. For this compound, this would suggest that nucleophilic attack is more likely at the 2-, 4-, and 6-positions. However, the presence of the hydroxyl/oxo groups at the 2- and 6-positions complicates this prediction. Studies on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols have shown that such reactions can proceed, suggesting that the bromine at the 5-position can be a site for substitution. nih.gov
Stereoselectivity is generally not a major consideration for reactions at the aromatic pyridine ring itself, unless a chiral center is introduced in a substituent or a chiral catalyst is used.
Mechanistic Investigations of Key Transformations
Mechanistic studies on this compound are limited. However, insights can be drawn from computational and experimental studies of related compounds.
The tautomeric equilibrium between the lactam and lactim forms is understood to be a prototropic process, involving the transfer of a proton between the oxygen and nitrogen atoms. Computational studies on the tautomerism of cyanoform have explored the energetics of such proton transfers. researchgate.net
The mechanism of nucleophilic aromatic substitution on halogenated pyridines typically proceeds through a stepwise Meisenheimer complex intermediate or, in some cases, a concerted mechanism. nih.gov Computational studies on the SNAr reaction of 5-bromo-1,2,3-triazines with phenols have provided evidence for a concerted mechanism. nih.gov
The hydrolysis of the nitrile group proceeds through nucleophilic attack of water or hydroxide (B78521) on the carbon atom of the nitrile, followed by proton transfers to form the amide. Further hydrolysis to the carboxylic acid follows a similar pathway.
Theoretical and Computational Investigations of 5 Bromo 2,6 Dihydroxynicotinonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure, stability, and properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, a process known as geometry optimization. For 5-Bromo-2,6-dihydroxynicotinonitrile, DFT calculations can precisely predict key structural parameters such as bond lengths, bond angles, and dihedral angles. By finding the lowest energy conformation on the potential energy landscape, DFT establishes the molecule's most probable structure.
These calculations typically employ a combination of a functional, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, and a basis set like 6-31G*, which defines the mathematical functions used to describe the electron orbitals. nih.gov The resulting optimized geometry is crucial for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, FMO analysis can pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack.
Table 1: Theoretical Frontier Molecular Orbital Properties
| Parameter | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Requires specific computational study |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Requires specific computational study |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Requires specific computational study |
An Electrostatic Potential Surface (EPS) map provides a visual guide to the charge distribution across a molecule. youtube.com The map is colored to indicate different electrostatic potential values: red typically signifies electron-rich regions (negative potential), blue signifies electron-poor regions (positive potential), and green represents neutral areas. researchgate.net
For this compound, the EPS map would be expected to show negative potential (red) around the electronegative oxygen, nitrogen, and bromine atoms. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue). This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying potential sites for molecular recognition.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict spectroscopic data, which is vital for structural elucidation and comparison with experimental results. DFT calculations are frequently used to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and the frequencies of vibrational modes seen in Infrared (IR) and Raman spectroscopy. nih.gov
The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing these predicted shifts with experimental data helps confirm the assignment of specific atoms within the molecular structure. mdpi.comresearchgate.net Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific absorption bands to the stretching and bending of bonds within this compound. nih.gov
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Parameter | Predicted Value | Methodology |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | Requires specific computational study | DFT/GIAO |
| ¹³C NMR Chemical Shifts (ppm) | Requires specific computational study | DFT/GIAO |
| Key Vibrational Frequencies (cm⁻¹) | Requires specific computational study | DFT/B3LYP |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, determine activation energies, and characterize the high-energy transition states that connect reactants to products.
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that must be achieved for a reaction to occur. Identifying the geometry and energy of the transition state is key to understanding a reaction's mechanism and kinetics.
For reactions involving this compound, computational modeling can locate these transition states. This analysis reveals whether a reaction proceeds through a single, concerted step or multiple steps involving intermediates. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate. This knowledge is fundamental for controlling and optimizing chemical reactions.
Reaction Coordinate Diagrams and Energy Barriers
While specific reaction coordinate diagrams for this compound are not documented, theoretical studies on related substituted pyridine (B92270) and nitrile compounds provide a framework for understanding its potential reactivity. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the energy landscape of chemical reactions.
For a hypothetical reaction involving this compound, a reaction coordinate diagram would illustrate the energy of the system as it progresses from reactants to products through a transition state. The height of the energy barrier, or activation energy, determines the reaction rate. Factors influencing this barrier include the nature of the reactants, the presence of catalysts, and the solvent environment. For instance, the electron-withdrawing nature of the bromo and cyano groups, combined with the electron-donating hydroxyl groups on the pyridine ring, would significantly influence the stability of intermediates and transition states in various potential reactions, such as nucleophilic substitution or oxidation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules, including their conformational flexibility and interactions with surrounding solvent molecules. For this compound, MD simulations could reveal how the molecule behaves in different solvent environments, which is crucial for understanding its solubility and reactivity.
The presence of two hydroxyl groups suggests the potential for intramolecular hydrogen bonding, which would restrict the molecule's conformational freedom. MD simulations could quantify the stability of such hydrogen bonds and explore other possible conformations. Furthermore, these simulations can model the solvation shell around the molecule, providing insights into how solvent molecules (e.g., water, ethanol) interact with the hydroxyl, bromo, and cyano functional groups. These interactions can, in turn, affect the molecule's reactivity and electronic properties.
Non-Linear Optical (NLO) Properties and Other Advanced Material Properties
The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field of research with applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.
This compound possesses the key structural features that are often associated with significant NLO properties. The pyridine ring acts as a conjugated bridge, while the hydroxyl groups serve as electron donors and the cyano and bromo groups act as electron acceptors. This "push-pull" electronic structure can lead to a large molecular dipole moment and significant first and second-order hyperpolarizabilities. Computational studies on similar donor-acceptor substituted pyridine derivatives have shown promising NLO characteristics.
Beyond NLO properties, theoretical calculations could also explore other advanced material properties of this compound. For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into its electronic excitation properties and potential for charge transport. A smaller HOMO-LUMO gap is often indicative of higher reactivity and lower kinetic stability, which are important parameters for applications in organic electronics.
Applications of 5 Bromo 2,6 Dihydroxynicotinonitrile in Chemical Science and Technology
Building Block in the Synthesis of Advanced Organic Materials
As a multifunctional molecule, 5-Bromo-2,6-dihydroxynicotinonitrile possesses the structural features of a versatile building block for the synthesis of advanced organic materials. The presence of a bromine atom allows for various cross-coupling reactions, the hydroxyl groups can be engaged in esterification or etherification reactions, and the nitrile group can be transformed into other functional moieties. Despite this potential, specific examples of its use in the synthesis of advanced organic materials are not well-documented.
Precursor for Luminescent or Optoelectronic Materials
There is currently a lack of specific research detailing the use of this compound as a direct precursor for luminescent or optoelectronic materials. While pyridine (B92270) and nitrile-containing compounds are integral to many advanced materials, the specific contribution and application of this particular brominated dihydroxy nicotinonitrile have not been reported.
Monomer in Polymer Synthesis
The dihydroxy functionality of this compound suggests its potential as a monomer in step-growth polymerization to form polyesters or polyethers. However, there are no available studies that demonstrate its use in the synthesis of polymers. The reactivity of the bromine and nitrile groups could also be exploited for post-polymerization modification, in theory, but no practical examples have been documented.
Ligand Design for Metal Complexes or Catalysis
The nitrogen atom of the pyridine ring and the nitrile group in this compound offer potential coordination sites for metal ions, making it a candidate for ligand design in coordination chemistry and catalysis. Nevertheless, specific research on the synthesis of metal complexes or catalytic systems derived from this compound is not found in the current body of scientific literature.
Intermediate in the Synthesis of Complex Natural Products and Analogues (non-biological focus)
While the substituted pyridine scaffold is a common motif in natural products, there is no documented evidence of this compound serving as an intermediate in the total synthesis of complex natural products or their analogues with a non-biological focus. Its potential as a starting material in synthetic strategies has not been explored in published research.
Development of Novel Reagents and Catalysts (non-biological focus)
The development of novel reagents and catalysts from this compound is another area where information is sparse. The combination of functional groups could theoretically be harnessed to create new synthetic tools, but no such reagents or catalysts based on this specific molecule have been reported in the literature.
Applications in Agrochemical and Industrial Chemical Synthesis (excluding biological/toxicological aspects)
Nicotinonitrile derivatives have found applications in the agrochemical and industrial chemical sectors. However, specific data on the use of this compound in these areas, excluding any biological or toxicological aspects, is not available. Its role as a synthetic intermediate in the production of non-biological agrochemicals or industrial chemicals has not been publicly detailed.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of this compound as a chemical probe for the investigation of reaction pathways. Research primarily focuses on the synthesis and potential applications of nicotinonitrile derivatives in other areas of chemical science, such as materials and medicinal chemistry.
Therefore, it is not possible to provide an article on the "" with a focus on "Chemical Probe Development for Investigating Reaction Pathways" as requested, due to the absence of relevant research findings in the public domain.
Future Research Directions and Perspectives on 5 Bromo 2,6 Dihydroxynicotinonitrile Chemistry
Exploration of Undiscovered Reactivity Patterns
The reactivity of 5-Bromo-2,6-dihydroxynicotinonitrile is largely uncharted territory. Based on the chemistry of its constituent functional groups and the overarching pyridine (B92270) framework, several avenues for exploration can be envisioned. The parent compound, 2,6-dihydroxypyridine (B1200036), is known to undergo several key reactions that could be extrapolated to its brominated and cyanated analogue. For instance, 2,6-dihydroxypyridine can be deoxygenated to reduce sulfoxides to sulfides under mild, neutral conditions. chemicalbook.com Investigating similar reductive capabilities of this compound could unveil novel and selective deoxygenation protocols.
Furthermore, the hydroxyl groups of 2,6-dihydroxypyridine can be enzymatically hydroxylated to form 2,3,6-trihydroxypyridine. smolecule.com Exploring the enzymatic or chemical oxidation of this compound could lead to the synthesis of novel polyhydroxylated and functionalized pyridines with unique electronic and biological properties. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitrile and bromo substituents is expected to significantly influence the regioselectivity of electrophilic and nucleophilic substitution reactions. A systematic study of these reactions is crucial to unlocking the synthetic potential of this molecule. The inherent reactivity of the pyridine nitrogen also presents opportunities for N-functionalization, which can be a powerful strategy for modulating the electronic properties and reactivity of the entire molecule. nih.gov
Table 1: Potential Reactivity Patterns of this compound
| Reaction Type | Potential Reagents/Conditions | Expected Outcome |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) | Displacement of the bromine atom |
| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Introduction of additional substituents on the pyridine ring |
| Cross-Coupling Reactions | Palladium or copper catalysts with boronic acids, etc. | Functionalization at the C-Br bond |
| N-alkylation/N-oxidation | Alkyl halides, oxidizing agents | Modification of the pyridine nitrogen |
| Hydrolysis of Nitrile Group | Acidic or basic conditions | Conversion of the nitrile to a carboxylic acid or amide |
Development of Asymmetric Synthetic Routes
The development of asymmetric synthetic routes to chiral, non-racemic derivatives of this compound is a significant challenge with potential rewards in medicinal chemistry and catalysis. While no specific asymmetric syntheses for this compound have been reported, methodologies developed for other substituted pyridines and dihydropyridines can provide a roadmap. For instance, asymmetric synthesis of 1,4-dihydropyridine derivatives has been achieved through stereoselective Michael additions using chiral auxiliaries. researchgate.net Adapting such strategies to precursors of this compound could enable the synthesis of enantiomerically enriched products.
Another promising approach is the use of chiral catalysts, such as rhodium-based catalysts, for the enantioselective dearomatization of pyridinium salts to access chiral dihydropyridines. nih.gov This method could potentially be applied to a suitably derivatized precursor of this compound to introduce stereocenters with high enantioselectivity. The development of such synthetic routes would be a crucial step towards exploring the chiroptical properties and potential stereospecific interactions of its derivatives.
Integration into Flow Chemistry Methodologies
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. The synthesis of heterocyclic compounds, including pyridines and dihydropyridines, has been successfully translated to continuous flow processes. beilstein-journals.orgresearchgate.net For a polyfunctionalized molecule like this compound, flow chemistry could be particularly advantageous for managing potentially hazardous intermediates and controlling exothermic reactions.
A key area for future research would be the development of a continuous flow process for the synthesis of this compound itself, or for its subsequent functionalization. For example, multi-step sequences involving sequential reactions in connected flow reactors could streamline the production of complex derivatives without the need for intermediate isolation and purification. unimi.ituc.pt Researchers at Virginia Commonwealth University have demonstrated a streamlined, single-step continuous flow process for the manufacturing of Nevirapine, a pyridine-containing drug, which significantly increased yield and reduced production costs. vcu.edu This highlights the transformative potential of applying flow chemistry to the synthesis of functionalized pyridines.
Advanced Materials Science Applications (e.g., organic semiconductors, sensors)
The unique electronic properties endowed by the combination of electron-donating and electron-withdrawing groups make this compound an intriguing candidate for applications in materials science. Pyridine-containing compounds have been investigated as organic semiconductor materials due to their electron-deficient nature, which can enhance electronic mobility and charge balance in devices like organic light-emitting diodes (OLEDs). google.com The presence of the bromine atom and hydroxyl groups in this compound offers handles for further tuning of its electronic properties and for facilitating intermolecular interactions, which are crucial for charge transport in organic semiconductors. The design of novel organic semiconductors often involves the strategic incorporation of electron-withdrawing and electron-donating moieties to control the optoelectronic properties of the material. rsc.org
Furthermore, pyridine derivatives have shown promise as fluorescent chemosensors for the detection of metal ions. mdpi.com The hydroxyl and nitrile groups of this compound could act as binding sites for specific cations, and the pyridine ring could serve as a fluorophore. Future research could focus on synthesizing derivatives of this compound and evaluating their photophysical responses to different analytes, potentially leading to the development of novel sensors for environmental or biological applications.
Synergistic Experimental and Computational Research Strategies
A combined experimental and computational approach will be instrumental in accelerating the exploration of this compound chemistry. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. For instance, molecular docking studies have been used to predict the binding modes and inhibitory activities of dihydropyrimidine analogues, with results showing a high correlation with experimental findings. dovepress.com
Such computational models could be used to predict the most likely sites for electrophilic and nucleophilic attack, to rationalize observed regioselectivity, and to guide the design of new synthetic targets with desired electronic or biological properties. A synergistic approach, where computational predictions are used to inform experimental design and experimental results are used to refine computational models, will undoubtedly lead to a more rapid and deeper understanding of the chemical landscape of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-2,6-dihydroxynicotinonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves bromination and hydroxylation of nicotinic acid derivatives. For example, bromination using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) ensures selective substitution . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to minimize side products. Monitoring via TLC or HPLC at intermediate stages is critical to isolate the desired product .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions. For example, aromatic protons appear as doublets in δ7.5–8.5 ppm, while hydroxyl protons may show broad peaks .
- IR : Confirms hydroxyl (broad ~3200 cm) and nitrile (sharp ~2200 cm) groups .
- MS : High-resolution mass spectrometry validates molecular weight (e.g., M at m/z 229/231 for Br isotopes) .
- Ambiguity Resolution : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing brominated nicotinonitrile derivatives, and what strategies validate structural assignments?
- Methodological Answer : Discrepancies in splitting patterns or chemical shifts (e.g., due to tautomerism or solvent effects) require:
- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomers) .
- Isotopic Labeling : Use deuterated solvents to suppress exchange broadening of hydroxyl protons .
- X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable .
Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates. Include controls for non-specific binding (e.g., DMSO vehicle) .
- Molecular Docking : Predict binding modes using software like AutoDock Vina, guided by the compound’s halogen-bonding capacity (Br) and hydrogen-bonding (hydroxyl, nitrile) groups .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl) to correlate substituent effects with activity .
Safety and Handling
Q. What safety protocols are essential when handling this compound, especially regarding inhalation or skin exposure?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhaling dust/aerosols.
- First Aid : For inhalation, move to fresh air; if symptoms persist, administer oxygen and seek medical attention. For skin contact, rinse with water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
